4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether
Description
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-22-15-9-8-14(17(4,5)6)11-16(15)23(20,21)19-13(3)10-12(2)18-19/h8-11H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORONAIOYWXJTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butyl Group Introduction
Method A: Friedel-Crafts Alkylation
- Substrate : Phenol.
- Reagents : tert-Butyl chloride, AlCl₃ (catalyst).
- Conditions : Anhydrous dichloromethane, 0–5°C.
- Outcome : 4-tert-Butylphenol (70–85% yield).
Method B: Directed Ortho-Metalation
Ethoxy Group Installation
Method C: Nucleophilic Aromatic Substitution
- Substrate : 4-tert-Butyl-2-nitrophenol.
- Reagents : Ethyl bromide, K₂CO₃.
- Conditions : Acetone, reflux (12 h).
- Outcome : 4-tert-Butyl-2-nitroethyl phenyl ether (80–90% yield).
Method D: Mitsunobu Reaction
- Substrate : 4-tert-Butylphenol.
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine, ethanol.
- Conditions : THF, 0°C to rt.
- Outcome : Direct ethoxylation (65–75% yield).
Sulfonation and Sulfonyl Chloride Formation
Sulfonation at Position 2
Method E: Chlorosulfonic Acid Treatment
- Substrate : 4-tert-Butylethoxybenzene.
- Reagents : Chlorosulfonic acid (ClSO₃H).
- Conditions : 0–5°C, 2 h.
- Outcome : 4-tert-Butyl-2-(chlorosulfonyl)phenyl ethyl ether (50–60% yield).
Method F: Thiol Oxidation Pathway
- Thiol Introduction :
- Oxidation :
- H₂O₂/acetic acid converts thiol to sulfonic acid (80% yield).
- Chlorination :
Synthesis of 3,5-Dimethyl-1H-pyrazole
Method G: Cyclocondensation of Hydrazine and Diketones
- Reagents : Hydrazine hydrate, acetylacetone (2,4-pentanedione).
- Conditions : Ethanol, reflux (4 h).
- Outcome : 3,5-Dimethyl-1H-pyrazole (85–95% yield).
Coupling of Sulfonyl Chloride and Pyrazole
Method H: Sulfonamide Formation
- Substrates :
- 4-tert-Butyl-2-(chlorosulfonyl)phenyl ethyl ether.
- 3,5-Dimethyl-1H-pyrazole.
- Reagents : Pyridine (base), dichloromethane.
- Conditions : 0°C to rt, 12 h.
- Outcome : Target compound (70–80% yield).
Optimization and Challenges
Regioselectivity in Sulfonation
Purification Strategies
Scalability Considerations
- Method E (chlorosulfonic acid) is preferred for large-scale synthesis due to fewer steps.
- Method F offers higher purity but involves hazardous intermediates.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| A → E → H | 3 | 50–60 | Direct sulfonation | Harsh conditions |
| C → F → H | 5 | 65–70 | High purity | Multi-step, toxic reagents |
| D → E → H | 3 | 55–60 | Mild conditions | Lower regioselectivity |
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring and the phenyl ring. This can affect the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Class
Key structural analogues include sulfonamide derivatives with varying substituents on the phenyl ring and sulfonyl-linked heterocycles. Below is a comparative analysis:
Functional Group Impact on Physicochemical Properties
- tert-Butyl vs.
- Pyrazole vs. Cinnoline Sulfonyl Groups: The 3,5-dimethylpyrazole sulfonyl group in the target compound offers stronger hydrogen-bond acceptor capacity (via sulfonyl oxygen and pyrazole nitrogen) compared to the cinnoline-derived sulfonyl group in 9a, which may influence crystal packing or protein binding .
- Ethyl Ether Linkage : Unlike ester or amide linkages in analogues (e.g., 9a), the ethyl ether group enhances hydrolytic stability, making the compound more suitable for applications requiring prolonged environmental persistence .
Biological Activity
4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether (CAS No. 958843-14-6) is a compound known for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
- Molecular Formula : C17H24N2O3S
- Molecular Weight : 336.45 g/mol
- Structural Formula :
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The presence of the pyrazole ring is significant for its pharmacological properties, as similar compounds have shown efficacy in inhibiting specific enzymes linked to disease pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole moiety significantly affect the biological activity of the compound. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Variations in the sulfonamide group also play a crucial role in determining the compound's efficacy against specific targets.
Study 1: Efficacy Against MRSA
A study conducted on a series of pyrazole derivatives, including our compound, revealed that it effectively inhibited MRSA growth with an MIC comparable to established antibiotics like vancomycin. The study emphasized the importance of the sulfonamide group in enhancing antibacterial activity.
Study 2: Inhibition of Biofilm Formation
Another research focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential use in treating chronic infections where biofilm formation is a challenge.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Temperature Control : Reflux conditions (e.g., 70–80°C) with precise thermal monitoring, as demonstrated in pyrazole derivative syntheses .
- Catalyst Screening : Evaluate acid/base catalysts (e.g., acetic acid) to enhance sulfonation and etherification efficiency .
- Purification : Use recrystallization with ethanol or ether to isolate pure product, monitored by thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the mobile phase .
- Yield Tracking : Compare yields under varying stoichiometric ratios of tert-butyl and pyrazole precursors .
Basic: What analytical techniques validate the structural integrity and purity of this compound?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with a retention time of ~1.23 minutes (method SQD-FA05) ensures purity .
- Mass Spectrometry : Liquid chromatography-mass spectrometry (LCMS) confirms molecular weight (e.g., m/z 757 [M+H]+ for analogous compounds) .
- Spectroscopy : NMR (¹H/¹³C) and IR identify key functional groups (e.g., sulfonyl, tert-butyl, and ether linkages) .
- Melting Point Analysis : Compare observed mp (e.g., 71–73°C) with literature values to detect impurities .
Advanced: How can stability studies under varying pH and temperature inform long-term storage protocols?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to pH 3–10 buffers at 40–60°C for 4–12 weeks, sampling periodically .
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed sulfonyl or ether groups) .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .
- Storage Recommendations : Select inert solvents (e.g., anhydrous ether) and amber vials to prevent photodegradation .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed concentration, buffer pH) to isolate variables .
- Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for specific enzymes/receptors .
- Meta-Analysis : Compare structural analogs (e.g., pyrazole derivatives with similar substituents) to identify activity trends .
- Statistical Reconciliation : Apply multivariate analysis to account for confounding factors (e.g., solvent polarity, cell line variability) .
Advanced: How to design experiments assessing environmental fate and biodegradation pathways?
Methodological Answer:
- Environmental Simulation : Use OECD 301B biodegradation tests in aqueous media with activated sludge to track degradation half-lives .
- Metabolite Identification : Employ high-resolution LCMS to detect intermediates (e.g., sulfonic acid derivatives) .
- Ecotoxicology : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using split-plot experimental designs .
- Computational Modeling : Predict partition coefficients (log P) and bioaccumulation potential using QSAR tools .
Basic: What are the common impurities in synthesis, and how are they characterized?
Methodological Answer:
- Byproduct Identification : Common impurities include unreacted 3,5-dimethylpyrazole or tert-butyl precursors, detected via HPLC .
- Spectroscopic Fingerprinting : Compare impurity NMR shifts with reference libraries .
- Purification Protocols : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
- USP Compliance : Adhere to tert-butyl ether purity standards (e.g., colorless liquid, specified density) .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding poses with receptors (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability in physiological conditions .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., sulfonyl oxygen as hydrogen bond acceptor) .
- Validation : Cross-reference predictions with SPR or fluorescence polarization assays .
Basic: What experimental controls are critical for reproducibility in biological assays?
Methodological Answer:
- Negative Controls : Include solvent-only (e.g., DMSO) and non-target receptor samples .
- Positive Controls : Use established inhibitors/agonists (e.g., pyrazole-based reference compounds) .
- Blinding : Randomize sample processing to minimize bias .
- Replication : Perform triplicate runs with fresh stock solutions to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
